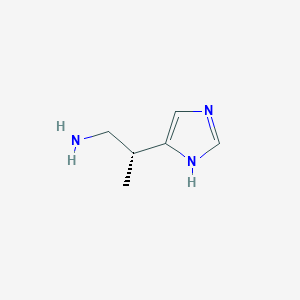
(R)-2-(1H-Imidazol-4-yl)-propylamine; hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1H-imidazol-5-yl)propan-1-amine is a chiral compound featuring an imidazole ring attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1H-imidazol-5-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: Protecting groups may be used to shield reactive sites during intermediate steps.
Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions.
Reduction and Amination: The final steps involve reduction and amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for (2R)-2-(1H-imidazol-5-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates.
Chromatographic Purification: To achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(1H-imidazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield imidazole N-oxides.
Reduction: May produce secondary amines.
Substitution: Can result in various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1H-imidazol-5-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-(1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cellular metabolism and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histamine: Shares the imidazole ring structure but differs in the side chain.
Histidine: An amino acid precursor to (2R)-2-(1H-imidazol-5-yl)propan-1-amine.
Imidazole: The core structure present in the compound.
Uniqueness
(2R)-2-(1H-imidazol-5-yl)propan-1-amine is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H11N3 |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
UTXDPIGHIUIJIS-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CN)C1=CN=CN1 |
Kanonische SMILES |
CC(CN)C1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















